One area of research focuses on SR9009's potential role in regulating metabolism and improving exercise capacity. Studies in mice have shown that SR9009 activation of Rev-ErbA in muscle tissue increases the number of mitochondria, the cell's powerhouses for energy production. This suggests SR9009 might enhance exercise performance, but more research is needed to confirm this in humans.
Another promising avenue of investigation explores SR9009's potential anti-cancer properties. Studies on small-cell lung cancer cells have shown that SR9009 can inhibit a cellular process called autophagy, which cancer cells sometimes rely on for survival. Additionally, SR9009 might increase the effectiveness of chemotherapy drugs []. It's important to note that these findings are based on cell line studies, and further research is needed to determine if SR9009 has similar effects in vivo (living organisms).
Recent research explores the effects of SR9009 on adult neurogenesis, the process by which new neurons are formed in the brain. Studies on cultured rat neural stem/progenitor cells suggest that SR9009 can influence neurite outgrowth, a crucial step in the development of new neurons. However, the effect seems to be concentration-dependent, with low doses promoting neurite outgrowth and high doses suppressing it []. These findings highlight the need for further investigation into the complex effects of SR9009 on brain function.
Stenabolic, known scientifically as SR9009, is a synthetic compound developed as an agonist of the Rev-ErbA nuclear receptor. It was created by Professor Thomas Burris at the Scripps Research Institute and has garnered attention for its potential effects on metabolism, circadian rhythm, and exercise performance. The compound's chemical structure is characterized by the formula and a molar mass of approximately 437.94 g/mol .
SR9009 is particularly notable for its ability to increase mitochondrial biogenesis in skeletal muscle, which enhances exercise capacity in animal models . Additionally, it has been identified as a suppressor of the senescence-associated secretory phenotype, suggesting potential therapeutic applications for age-related diseases .
The primary mechanism of action for SR9009 involves its binding to the Rev-ErbA receptors, which are involved in regulating various metabolic processes. Upon activation, SR9009 influences the expression of genes related to lipid metabolism, glucose homeostasis, and circadian rhythm regulation. It acts as a competitive repressor of ROR alpha function, thereby modulating the levels of heme and affecting metabolic pathways such as lipogenesis and gluconeogenesis .
In vitro studies have shown that SR9009 can decrease reactive oxygen species levels by activating the NRF2 pathway, leading to reduced cellular senescence and improved cell proliferation rates .
SR9009 exhibits a range of biological activities primarily through its role as a Rev-ErbA agonist. Key effects include:
The synthesis of SR9009 involves multi-step organic reactions. The process typically starts with the formation of an ethyl ester followed by the introduction of a pyrrolidine ring. Key steps include:
The detailed synthetic pathway remains proprietary but generally follows established organic synthesis protocols.
SR9009 is primarily researched for its potential applications in:
Research indicates that SR9009 interacts with several biological pathways:
Several compounds share structural or functional similarities with SR9009. Below is a comparison highlighting their unique features:
SR9009 stands out due to its dual role in enhancing exercise capacity while also impacting cellular senescence pathways, making it a unique candidate among REV-ERB agonists.
Dodson B (2013-08-20). "New drug mimics the beneficial effects of exercise". Gizmag. Retrieved 2013-08-21.
Solt LA; Wang Y; Banerjee S; Hughes T; Kojetin DJ; Lundasen T; Shin Y; Liu J; Cameron MD; Noel R; Yoo SH; Takahashi JS; Butler AA; Kamenecka TM; Burris TP (May 2012). "Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists". Nature. 485 (7396): 62–8. Bibcode:2012Natur.485...62S. doi:10.1038/nature11030. PMC 3343186. PMID 22460951.
Woldt E; Sebti Y; Solt LA; Duhem C; Lancel S; Eeckhoute J; Hesselink MK; Paquet C; Delhaye S; Shin Y; Kamenecka TM; Schaart G; Lefebvre P; Nevière R; Burris TP; Schrauwen P; Staels B; Duez H (August 2013). "Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy". Nat. Med. 19 (8): 1039–46. doi:10.1038/nm.3213. PMC 3737409. PMID 23852339.
"Prohibited List". 2014-07-22.
Mazzarino M, Rizzato N, Stacchini C, de la Torre X, Botrè F (November 2018). "A further insight into the metabolic profile of the nuclear receptor Rev-erb agonist, SR9009". Drug Test Anal. 10 (11–12): 1670–1681. doi:10.1002/dta.2538. hdl:11573/1291262. PMID 30395700.
Solt, L.A., Wang, Y., Banerjee, S., et al. Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists. Nature 485, 62-68 (2012).